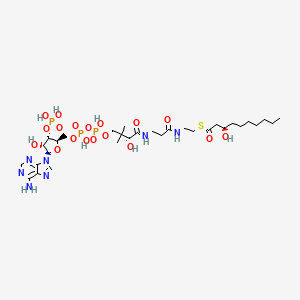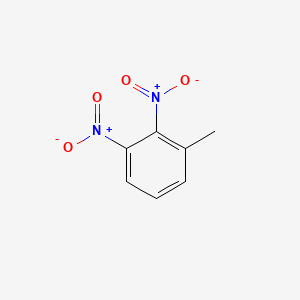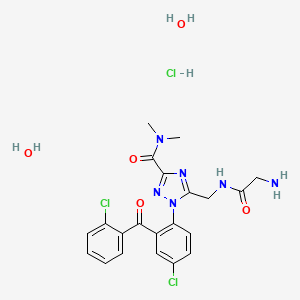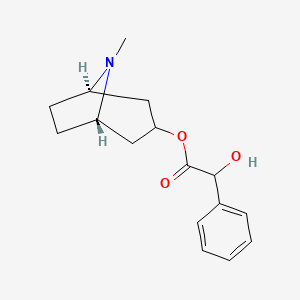
(R)-3-hydroxydecanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-hydroxydecanoyl-CoA is a 3-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-3-hydroxydecanoic acid. It is a (R)-3-hydroxyacyl-CoA and a 3-hydroxydecanoyl-CoA. It derives from a decanoic acid. It is a conjugate acid of a (R)-3-hydroxydecanoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Enzymatic Pathways and Microbial Production
(R)-3-hydroxydecanoyl-CoA plays a significant role in various enzymatic pathways and microbial production processes. For instance, Matsumoto et al. (2012) demonstrated its involvement in the efficient production of (R)-3-hydroxybutyrate, a valuable precursor in synthesizing chiral compounds such as antibiotics and vitamins, through a pathway involving acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase (Matsumoto et al., 2012). Additionally, Zheng et al. (2004) highlighted the production of 3-hydroxydecanoic acid by recombinant Escherichia coli harboring the phaG gene, illustrating the potential of (R)-3-hydroxydecanoyl-CoA in biotechnological applications (Zheng et al., 2004).
Biochemical Synthesis and Biocatalysis
Research by Wu et al. (2003) and Gascoyne et al. (2021) has shown the role of (R)-3-hydroxydecanoyl-CoA in the biochemical synthesis of hydroxyalkanoate monomers and its application in biocatalysis. Wu et al. reported the production of hydroxyalkanoate monomers, using genetic engineering techniques, where (R)-3-hydroxydecanoyl-CoA acted as a precursor (Wu et al., 2003). Gascoyne et al. explored the engineering of Cupriavidus necator H16 for the autotrophic production of (R)-1,3-butanediol, utilizing acetyl-CoA or its upstream precursors, including (R)-3-hydroxydecanoyl-CoA (Gascoyne et al., 2021).
Metabolic Engineering and Fatty Acid Metabolism
The compound also finds significance in the context of metabolic engineering and fatty acid metabolism. Malila et al. (1993) and Zheng et al. (2004) studied enzymes converting D-3-hydroxyacyl-CoA to trans-2-enoyl-CoA and the role of thioesterase II in 3-Hydroxydecanoic Acid production, respectively. These studies provide insights into the metabolic pathways involving (R)-3-hydroxydecanoyl-CoA (Malila et al., 1993); (Zheng et al., 2004).
Propiedades
Nombre del producto |
(R)-3-hydroxydecanoyl-CoA |
|---|---|
Fórmula molecular |
C31H54N7O18P3S |
Peso molecular |
937.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxydecanethioate |
InChI |
InChI=1S/C31H54N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20-,24-,25-,26+,30-/m1/s1 |
Clave InChI |
HIVSMYZAMUNFKZ-PDQACDDGSA-N |
SMILES isomérico |
CCCCCCC[C@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES |
CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canónico |
CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(1S,2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-4-formyl-4-hydroxy-5-methyl-tetrahydrofuran-2-yl]oxy-5-guanidino-3,4,6-trihydroxy-cyclohexyl]guanidine](/img/structure/B1218972.png)

